molecular formula C7H13N3 B13611123 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine

Cat. No.: B13611123
M. Wt: 139.20 g/mol
InChI Key: JTZKUGOOSKYHBX-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-5-YL)-2-methylpropan-2-amine is unique due to its specific structural features and the presence of the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H13N3/c1-7(2,8)3-6-4-9-5-10-6/h4-5H,3,8H2,1-2H3,(H,9,10)

InChI Key

JTZKUGOOSKYHBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CN1)N

Origin of Product

United States

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